molecular formula C13H20N2O B1289077 (4-Amino-1-benzylpiperidin-4-yl)methanol CAS No. 312928-52-2

(4-Amino-1-benzylpiperidin-4-yl)methanol

Cat. No. B1289077
M. Wt: 220.31 g/mol
InChI Key: FMVFHXNKSCWWHG-UHFFFAOYSA-N
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Description

“(4-Amino-1-benzylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1461706-01-3 . It has a molecular weight of 293.24 and its IUPAC name is (4-amino-1-benzylpiperidin-4-yl)methanol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H . This indicates that the compound contains 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

The compound “(4-Amino-1-benzylpiperidin-4-yl)methanol” is a type of organoheterocyclic compound and is often used as a building block in organic synthesis . Here are some potential applications based on its chemical properties:

  • Synthesis of other compounds : This compound can be used in the preparation of other complex molecules. For example, it was used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate .

  • Preparation of 5-alkylimino-1,2,4-thiadiazolidine-3-ones : This compound can be used to prepare 5-alkylimino-1,2,4-thiadiazolidine-3-ones, such as 4-ethyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-methyl-1,2,4-thiadiazolidin-3-one and 4-benzyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-isopropyl-1,2,4-thiadiazolidin-3-one .

  • Preparation of glycyrrhetinic acid derivatives : This compound can also be used in the preparation of glycyrrhetinic acid derivatives .

  • Synthesis of inhibitors : It can be used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .

  • Synthesis of antiplasmodial compounds : This compound can be used in the synthesis of compounds with antiplasmodial activity .

  • Synthesis of dual activity cholinesterase and Aβ-aggregation inhibitors : It can be used in the synthesis of compounds that have dual activity as cholinesterase and Aβ-aggregation inhibitors .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-amino-1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVFHXNKSCWWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-1-benzylpiperidin-4-yl)methanol

Synthesis routes and methods I

Procedure details

To a 1 L 4-neck round bottom flask was added LAH (9.42 g, 248 mmol) in dry THF (1000 mL) and the reaction mixture was cooled to 0° C. A solution of methyl 4-amino-1-benzylpiperidine-4-carboxylate (47.0 g, 165 mmol) in dry THF (250 ml) was added and the reaction mixture was allowed to warm to room temperature. The reaction mixture was cooled to 0° C. and quenched with water and filtered. The solid was washed with 50 ml of ethyl acetate. The organic layer of the filtrate was separated, washed with 2×200 ml portions of water and 200 ml of brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Name
Quantity
9.42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.94 g, 51.2 mmol) was added to a THF (100 mL) solution of 4-amino-1-benzylpiperidine-4-carboxylic acid [Albert, J. S. et al. J. Med. Chem. 2002, 45, (18), 3972-3983] (390) (3.00 g, 12.8 mmol). The resulting mixture was stirred for 1.5 h at reflux. The reaction was cooled to room temperature and the following additions were made slowly: 2 mL of water followed by 2 mL of 1 N NaOH, and finally 4 mL of water. The mixture was then filtered and concentrated to give compound 391 as a thick clear oil (2.22 g, 79% yield). The material was used in the next step without further purification. LCMS-ESI (POS), M/Z, M+1: Found 221, Calculated 221.
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
79%

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